molecular formula C11H8N6O B8475053 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile

1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No. B8475053
M. Wt: 240.22 g/mol
InChI Key: CNLLWKSZAKVADK-UHFFFAOYSA-N
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Patent
US08242124B2

Procedure details

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (4 g, 21.90 mmol), 1H-1,2,4-triazole-3-carbonitrile (6.18 g, 65.7 mmol) and copper (I) iodide (1.252 g, 6.57 mmol) were combined in pyridine (6 mL) in a sealed tube. The mixture was heated to 150° C. for 6 hrs. After cooling to room temperature, the mixture was diluted with EtOAc (3000 mL), washed with 5% NaHCO3 (100 mL), brine (100 mL) and concentrated. The residue was purified by silica gel column using 30% EtOAc in hexanes mixture to give 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile (2 g, 8.33 mmol, 38.0% yield). LCMS: m/z 241.1 (M+H), 1.67 min (method 8).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
1.252 g
Type
catalyst
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.[NH:13]1[CH:17]=[N:16][C:15]([C:18]#[N:19])=[N:14]1>N1C=CC=CC=1.CCOC(C)=O.[Cu]I>[CH3:12][O:11][C:5]1[CH:4]=[N:3][C:2]([N:13]2[CH:17]=[N:16][C:15]([C:18]#[N:19])=[N:14]2)=[C:7]2[NH:8][CH:9]=[CH:10][C:6]=12

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1N=CC(=C2C1NC=C2)OC
Name
Quantity
6.18 g
Type
reactant
Smiles
N1N=C(N=C1)C#N
Name
Quantity
6 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper (I) iodide
Quantity
1.252 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
3000 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with 5% NaHCO3 (100 mL), brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)C#N)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.33 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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